molecular formula C21H28N2S B4569119 N-[1-(4-tert-butylphenyl)ethyl]-N'-(2-phenylethyl)thiourea

N-[1-(4-tert-butylphenyl)ethyl]-N'-(2-phenylethyl)thiourea

Cat. No.: B4569119
M. Wt: 340.5 g/mol
InChI Key: KVJSEBJAKOXUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-tert-butylphenyl)ethyl]-N'-(2-phenylethyl)thiourea is a useful research compound. Its molecular formula is C21H28N2S and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.19732008 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal and Acaricidal Activities

N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea, a structurally similar thiourea compound, has demonstrated high insecticidal and acaricidal activity. This insight led to the development of a procedure for the radiosynthesis of this compound, highlighting its potential for pest control applications in agriculture (Knox, Toia, & Casida, 1992).

Antiviral Activities

A thiourea derivative, N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, has shown to be a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant anti-HIV activity. It was identified in a novel oleic acid-containing lead formulation that resulted in a ~10-fold improvement in its oral bioavailability, indicating its potential as a therapeutic agent against HIV (Uckun, Erbeck, Tibbies, Qazi, & Venkatachalam, 2007).

Chiral Solvating Agents for NMR Spectroscopy

Thiourea derivatives, including those related to the core structure of interest, have been utilized as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for the stereochemical analysis of compounds in the pharmaceutical industry (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

Herbicide Development

Thiourea derivatives have also been explored for their potential in herbicide development. For example, the thiourea herbicide where 1-tert-butylurea replaces 4,6-disubstituted pyrimidine, showing the versatility of thiourea compounds in developing agrochemicals (Xue, Chai, Guo, & Wang, 2006).

Anticancer Research

Research into thiourea derivatives includes the synthesis and screening of complexes, such as bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, as potential anticancer agents. This approach leverages the formation of drug complexes to increase the efficacy of thiourea derivatives against cancer cells (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Properties

IUPAC Name

1-[1-(4-tert-butylphenyl)ethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2S/c1-16(18-10-12-19(13-11-18)21(2,3)4)23-20(24)22-15-14-17-8-6-5-7-9-17/h5-13,16H,14-15H2,1-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJSEBJAKOXUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-tert-butylphenyl)ethyl]-N'-(2-phenylethyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[1-(4-tert-butylphenyl)ethyl]-N'-(2-phenylethyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[1-(4-tert-butylphenyl)ethyl]-N'-(2-phenylethyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[1-(4-tert-butylphenyl)ethyl]-N'-(2-phenylethyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[1-(4-tert-butylphenyl)ethyl]-N'-(2-phenylethyl)thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[1-(4-tert-butylphenyl)ethyl]-N'-(2-phenylethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.